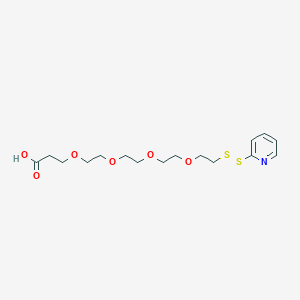

(2-pyridyldithio)-PEG4 acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJQJVOLXIGESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker paramount in the fields of bioconjugation, drug delivery, and nanoparticle functionalization. Its unique architecture, featuring a thiol-reactive 2-pyridyldithio group and an amine-reactive carboxylic acid, connected by a hydrophilic tetraethylene glycol (PEG4) spacer, offers remarkable versatility. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and key applications, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Properties

This compound is a viscous liquid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C16H25NO6S2 | [1][2] |

| Molecular Weight | 391.50 g/mol | [1][2] |

| CAS Number | 581065-93-2 | [2] |

| Appearance | Colorless to light yellow viscous liquid | [3] |

| Purity | >95% | [2] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM. | [4] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions in organic solvents, store at -80°C for up to 6 months or -20°C for 1 month under a nitrogen atmosphere. | [4][5] |

Reactivity and Stability

The utility of this compound lies in its two distinct reactive moieties:

-

2-Pyridyldithio Group: This group reacts specifically with free sulfhydryl (thiol) groups over a wide pH range to form a stable disulfide bond. This reaction is central to its use in conjugating molecules to cysteine residues in proteins or to thiol-functionalized surfaces. The disulfide bond is cleavable under reducing conditions, a feature exploited for drug release within the intracellular environment.[5][6]

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is commonly achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[7][]

The stability of the pyridyldithio group is pH-dependent, with optimal reactivity and stability of the resulting disulfide bond generally observed between pH 6.5 and 7.5.[9]

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE) to an antibody.[10][11][12]

Step 1: Activation of this compound and Conjugation to an Amine-Containing Drug

-

Reagent Preparation:

-

Dissolve this compound in anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

-

Prepare fresh solutions of EDC and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO) at a concentration of 10-20 mg/mL.

-

Dissolve the amine-containing drug in anhydrous DMF or DMSO.

-

-

Activation of Carboxylic Acid:

-

Conjugation to the Drug:

-

Add the amine-containing drug to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker over the drug is recommended.

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction with the primary amine is most efficient at pH 7.2-8.0.[13]

-

Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.

-

-

Purification:

-

Purify the resulting (2-pyridyldithio)-PEG4-drug conjugate using reverse-phase HPLC.

-

Step 2: Antibody Reduction and Conjugation to the Linker-Drug Construct

-

Antibody Preparation:

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4.

-

-

Partial Reduction of Antibody Disulfide Bonds:

-

Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), to the antibody solution. The molar ratio of the reducing agent to the antibody needs to be carefully optimized to achieve the desired number of free thiol groups (typically aiming for a drug-to-antibody ratio, DAR, of 4). A starting point is a 2-5 fold molar excess of TCEP over the antibody.[12]

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Removal of Excess Reducing Agent:

-

Immediately after reduction, remove the excess reducing agent using a desalting column or size-exclusion chromatography (SEC) equilibrated with a conjugation buffer (e.g., PBS, pH 7.2). This step is critical to prevent the reduction of the pyridyldithio group on the linker-drug construct.

-

-

Conjugation to Linker-Drug:

-

Add the purified (2-pyridyldithio)-PEG4-drug conjugate to the reduced antibody solution. A 1.5 to 5-fold molar excess of the linker-drug over the free thiol groups on the antibody is a common starting point.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Quenching:

-

Quench any unreacted thiol groups on the antibody by adding an excess of a thiol-reactive compound like N-ethylmaleimide.

-

Protocol 2: Purification and Characterization of the ADC

-

Purification:

-

Purify the crude ADC mixture using Hydrophobic Interaction Chromatography (HIC) to separate ADCs with different drug-to-antibody ratios (DARs).[14][15][][17][18]

-

Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[14]

-

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[14]

-

Load the sample in a high salt buffer (e.g., Mobile Phase A) and elute with a decreasing salt gradient.

-

-

Characterization:

-

Drug-to-Antibody Ratio (DAR) Determination: Determine the average DAR using techniques such as HIC-HPLC, UV-Vis spectroscopy, or mass spectrometry.[19][20][21][22][23]

-

Mass Spectrometry: Confirm the identity and integrity of the ADC using intact mass analysis and peptide mapping by LC-MS/MS.[19][21][22]

-

Size-Exclusion Chromatography (SEC): Assess the level of aggregation in the final ADC product.

-

Binding Affinity: Evaluate the antigen-binding affinity of the ADC using methods like ELISA or Surface Plasmon Resonance (SPR).

-

Protocol 3: Functionalization of Nanoparticles

This protocol provides a general workflow for the functionalization of silica (B1680970) nanoparticles.

-

Amine Functionalization of Silica Nanoparticles:

-

Disperse silica nanoparticles in toluene by ultrasonication.

-

Add (3-Aminopropyl)triethoxysilane (APTES) to the suspension and stir at room temperature overnight.[24]

-

Separate the particles by centrifugation and wash with toluene, ethanol, and water.

-

-

Activation of this compound:

-

Activate the carboxylic acid group of this compound using EDC and NHS as described in Protocol 1, Step 1.

-

-

Conjugation to Amine-Functionalized Nanoparticles:

-

Disperse the amine-functionalized silica nanoparticles in anhydrous DMF.

-

Add the activated (2-pyridyldithio)-PEG4-NHS ester solution to the nanoparticle dispersion.

-

Stir the reaction mixture at room temperature for 24 hours.[25]

-

-

Purification:

-

Collect the functionalized nanoparticles by centrifugation.

-

Wash the nanoparticles sequentially with DMF and deionized water to remove unreacted linker and byproducts.

-

Applications in Drug Development

The primary application of this compound is in the construction of ADCs. The disulfide linker is designed to be stable in the bloodstream and to be cleaved in the reducing environment of the tumor cell cytoplasm, releasing the cytotoxic payload.[6]

Mechanism of Action of an ADC with a Tubulin Inhibitor Payload

Many potent cytotoxic agents used in ADCs are tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids.[26][27][28] These drugs disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[26]

Conclusion

This compound is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined structure and dual reactivity allow for the precise and efficient linking of biomolecules, drugs, and nanoparticles. The cleavable disulfide bond makes it particularly suitable for the development of next-generation targeted therapeutics like ADCs, enabling controlled drug release at the site of action. The protocols and information provided in this guide serve as a comprehensive resource for researchers and developers working to harness the potential of this powerful crosslinker.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. cenmed.com [cenmed.com]

- 4. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]

- 5. (2-pyridyldithio)-PEG4-propargyl, 2170240-99-8 | BroadPharm [broadpharm.com]

- 6. tebubio.com [tebubio.com]

- 7. broadpharm.com [broadpharm.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. broadpharm.com [broadpharm.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 15. AU2015205574A1 - Method for purifying Cys-linked antibody-drug conjugates - Google Patents [patents.google.com]

- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. enovatia.com [enovatia.com]

- 20. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 23. One moment, please... [sterlingpharmasolutions.com]

- 24. Silica nanoparticles functionalized via click chemistry and ATRP for enrichment of Pb(II) ion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. US20080063868A1 - Functionalized silica nanoparticles having polyethylene glycol linkage and production method thereof - Google Patents [patents.google.com]

- 26. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 27. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 28. profiles.wustl.edu [profiles.wustl.edu]

(2-Pyridyldithio)-PEG4 Acid: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its structure comprises a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent attachment of biomolecules, such as antibodies, to therapeutic agents. The pyridyldithio moiety serves as a thiol-reactive group, enabling conjugation to cysteine residues on proteins. The PEG4 spacer enhances solubility and reduces steric hindrance, while the carboxylic acid provides a handle for further modification or direct conjugation to molecules bearing amine groups. The cleavable disulfide bond within the pyridyldithio group is a key feature, designed to be stable in systemic circulation but susceptible to cleavage within the reducing environment of the cell, thereby releasing the conjugated payload. This technical guide provides a comprehensive elucidation of the structure of this compound, supported by quantitative data, experimental methodologies, and logical diagrams.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₅NO₆S₂ | MedChemExpress[1] |

| Molecular Weight | 391.50 g/mol | MedChemExpress[1] |

| CAS Number | 581065-93-2 | MedChemExpress[1] |

| Appearance | Colorless to light yellow viscous liquid | MedChemExpress[1] |

| Purity (HPLC) | 97.78% | MedChemExpress[1] |

Structural Elucidation

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data for this compound is not publicly available, a representative ¹H NMR spectrum is stated to be "consistent with structure" by suppliers.[1] Based on the known structure, the expected chemical shifts in a ¹H NMR spectrum would be as follows:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridyl protons | 7.0 - 8.5 | m | 4H |

| -S-CH₂- | ~2.9 | t | 2H |

| -O-CH₂-CH₂-O- (PEG) | 3.5 - 3.8 | m | 12H |

| -O-CH₂-CH₂-COOH | ~3.7 | t | 2H |

| -CH₂-COOH | ~2.6 | t | 2H |

Note: These are predicted values and may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The expected exact mass can be calculated from the chemical formula. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ would be observed at an m/z value of approximately 392.5.

Experimental Protocols

General Synthesis of Pyridyldithio-PEG-Acid Linkers

A general methodology for the synthesis of pyridyldithio-PEG-acid linkers involves a multi-step process:

-

Protection of the Carboxylic Acid: The synthesis typically begins with a PEG diol that is first protected at one terminus, often as a tert-butyl ester, to prevent unwanted side reactions.

-

Activation of the Hydroxyl Group: The remaining free hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate.

-

Introduction of the Pyridyldithio Moiety: The activated hydroxyl group is subsequently displaced by a thiolating agent, followed by reaction with 2,2'-dipyridyl disulfide to introduce the pyridyldithio group.

-

Deprotection of the Carboxylic Acid: Finally, the protecting group on the carboxylic acid is removed under acidic conditions to yield the final (2-pyridyldithio)-PEG-acid linker.

Antibody Conjugation via Thiol-Disulfide Exchange

The conjugation of this compound to a thiol-containing biomolecule, such as a cysteine residue on an antibody, proceeds via a thiol-disulfide exchange reaction.

Protocol:

-

Antibody Preparation: If necessary, disulfide bonds in the antibody are reduced to generate free thiol groups using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The excess reducing agent is then removed by dialysis or size-exclusion chromatography.

-

Activation of the Linker: The carboxylic acid of this compound is activated using standard carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Conjugation Reaction: The activated linker is then reacted with the thiol-containing antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5) to form a stable disulfide bond.

-

Purification: The resulting antibody-linker conjugate is purified from excess linker and other reagents using techniques such as size-exclusion chromatography or dialysis.

Functional Application in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs. The following diagrams illustrate the logical workflow and the mechanism of action.

Caption: Synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action of a disulfide-linked ADC.

The disulfide bond in the linker remains stable in the bloodstream where the concentration of reducing agents is low.[] Upon internalization into a tumor cell, the much higher intracellular concentration of glutathione (B108866) leads to the reductive cleavage of the disulfide bond, releasing the cytotoxic payload.[] This targeted drug delivery mechanism enhances the therapeutic efficacy while minimizing off-target toxicity.

References

An In-Depth Technical Guide to (2-pyridyldithio)-PEG4 Acid: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs). This molecule features three key components: a pyridyldithio group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique combination of functionalities allows for the covalent linkage of biomolecules, such as antibodies, to therapeutic payloads or other molecules of interest.

The pyridyldithio group provides a reactive handle for thiol-specific modification through a disulfide exchange reaction, forming a cleavable disulfide bond. The PEG4 spacer enhances solubility and reduces steric hindrance, which is crucial for maintaining the biological activity of the conjugated molecules. The terminal carboxylic acid can be activated to react with primary amines, enabling the attachment of a wide range of molecules. This guide provides a comprehensive overview of the properties, mechanism of action, and applications of this compound, with a focus on its role in the synthesis of ADCs.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and optimizing bioconjugation strategies.

| Property | Value | Source |

| Molecular Formula | C16H25NO6S2 | [1][2] |

| Molecular Weight | 391.5 g/mol | [2][3] |

| CAS Number | 581065-93-2 | [1][2] |

| Purity | >95% | [1][3] |

| Appearance | Viscous liquid or solid | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) and aqueous buffers | [4] |

Mechanism of Action: The Thiol-Disulfide Exchange

The key reactivity of the pyridyldithio group lies in its ability to undergo a thiol-disulfide exchange reaction with a free sulfhydryl group (thiol), typically from a cysteine residue on a protein or peptide. This reaction is highly specific for thiols and proceeds under mild physiological conditions. The reaction results in the formation of a new disulfide bond between the linker and the target molecule, with the release of pyridine-2-thione.

The general mechanism is as follows:

-

A thiol-containing molecule (R-SH) attacks one of the sulfur atoms of the pyridyldithio group.

-

A mixed disulfide intermediate is formed.

-

The pyridine-2-thione leaving group is released, resulting in a stable disulfide linkage between the PEG linker and the target molecule.

This reversible reaction is central to the linker's function as a cleavable entity in the reducing environment of the cell.

Caption: Thiol-Disulfide Exchange Reaction.

Application in Antibody-Drug Conjugates (ADCs)

This compound is extensively used as a cleavable linker in the construction of ADCs.[5] ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC.

The workflow for creating an ADC using this linker typically involves:

-

Activation of the Carboxylic Acid: The terminal carboxylic acid of this compound is activated, commonly using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an NHS ester.

-

Payload Conjugation: The activated linker is then reacted with an amine-containing cytotoxic drug to form a stable amide bond.

-

Antibody Conjugation: The pyridyldithio-functionalized drug-linker construct is then reacted with a thiolated antibody. Thiol groups can be introduced into the antibody by reducing its native interchain disulfide bonds or by engineering cysteine residues at specific sites.

-

Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities.

Once the ADC binds to its target antigen on a cancer cell, it is internalized, typically through endocytosis. Inside the cell, the higher concentration of reducing agents, such as glutathione, leads to the cleavage of the disulfide bond in the linker, releasing the cytotoxic payload to exert its cell-killing effect.

Caption: ADC Mechanism of Action.

Experimental Protocols

The following sections provide representative protocols for the synthesis and characterization of an ADC using this compound. These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and experimental conditions.

Activation of this compound

This protocol describes the activation of the carboxylic acid group to an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF)

-

Argon or nitrogen atmosphere

Procedure:

-

Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

The resulting solution containing the activated (2-pyridyldithio)-PEG4-NHS ester can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Conjugation of Activated Linker to a Payload

This protocol describes the conjugation of the activated linker to an amine-containing payload.

Materials:

-

Activated (2-pyridyldithio)-PEG4-NHS ester

-

Amine-containing payload

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

-

Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.

-

Add the solution of activated (2-pyridyldithio)-PEG4-NHS ester (1-1.2 equivalents) to the payload solution.

-

If the payload is in a salt form, add a base such as TEA or DIPEA (1-2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the drug-linker conjugate can be purified by preparative high-performance liquid chromatography (HPLC).

Antibody Thiolation and Conjugation

This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with the drug-linker construct.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

(2-pyridyldithio)-PEG4-drug conjugate

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Antibody Reduction:

-

To the antibody solution (e.g., 5-10 mg/mL), add a 10-50 molar excess of TCEP or DTT.

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with PBS.

-

-

Conjugation:

-

Immediately add the (2-pyridyldithio)-PEG4-drug conjugate (typically a 5-20 molar excess over the antibody) to the reduced antibody solution.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

-

The reaction can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.

-

Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC using size-exclusion chromatography.

Materials:

-

Crude ADC reaction mixture

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

-

SEC running buffer (e.g., PBS, pH 7.4)

Procedure:

-

Equilibrate the SEC column with at least two column volumes of the running buffer.

-

Load the crude ADC reaction mixture onto the column.

-

Elute the ADC with the running buffer at a constant flow rate.

-

Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm.

-

The first major peak corresponds to the ADC, which elutes earlier than the smaller, unconjugated drug-linker molecules.

-

Pool the fractions containing the purified ADC.

-

Concentrate the ADC solution if necessary using an appropriate method (e.g., centrifugal filtration).

Characterization of this compound Conjugates

Thorough characterization of the resulting ADC is critical to ensure its quality, efficacy, and safety. The following table summarizes key analytical techniques used for ADC characterization.

| Characterization Parameter | Analytical Technique(s) | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the presence of aggregates and unconjugated species. |

| Conjugation Site | Peptide mapping with LC-MS/MS | To identify the specific amino acid residues where the drug-linker is attached. |

| In Vitro Potency | Cell-based cytotoxicity assays | To evaluate the biological activity of the ADC on target cancer cells. |

| Stability | Incubation in plasma followed by HIC or LC-MS analysis | To assess the stability of the linker and the rate of drug deconjugation in a biological matrix. |

Conclusion

This compound is a versatile and valuable tool in the field of bioconjugation, offering a reliable method for linking molecules through a cleavable disulfide bond. Its application in the development of ADCs highlights its importance in advancing targeted cancer therapies. This technical guide has provided a comprehensive overview of its properties, mechanism of action, and detailed experimental considerations for its use. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively utilize this linker to create novel and potent bioconjugates for a range of scientific and therapeutic applications.

References

(2-pyridyldithio)-PEG4 Acid: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the heterobifunctional crosslinker, (2-pyridyldithio)-PEG4 acid, a critical tool in modern bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). We will explore its core mechanism of action, present relevant quantitative data, detail experimental protocols, and provide visual diagrams to illustrate key processes.

Introduction to this compound

This compound is a versatile linker molecule comprised of three distinct functional components:

-

A 2-pyridyldithio group: A thiol-reactive moiety that enables the formation of a cleavable disulfide bond.

-

A tetra-polyethylene glycol (PEG4) spacer: A hydrophilic linker that enhances solubility and provides spatial separation.

-

A terminal carboxylic acid: A functional group that allows for conjugation to amine-containing molecules.

This heterobifunctional architecture allows for the sequential and controlled linkage of two different molecules, making it a valuable reagent in creating complex biomolecular constructs like ADCs.[1][2][3] In ADCs, this linker is used to attach a cytotoxic drug to an antibody, which then targets the drug to specific cells.[1][2]

Core Mechanism of Action

The utility of this compound stems from the distinct reactivity of its two terminal functional groups. The overall strategy involves two separate conjugation steps, enabling the precise assembly of the desired bioconjugate.

The primary reactive mechanism of the 2-pyridyldithio group is a thiol-disulfide exchange reaction. This reaction is highly specific for free sulfhydryl (thiol) groups, such as the side chain of cysteine residues in proteins.

The reaction proceeds via an SN2-like nucleophilic attack by a thiolate anion (-S⁻) from a biomolecule onto one of the sulfur atoms of the pyridyl disulfide group.[4][5] This results in the formation of a new, stable disulfide bond between the PEG linker and the target biomolecule. A key feature of this reaction is the concurrent release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically to monitor the reaction's progress in real-time.[6][7] This disulfide bond is cleavable under reducing conditions, such as those found within a cell, which is a desirable feature for drug delivery systems designed to release a payload in the target environment.[8]

Caption: Thiol-Disulfide Exchange Mechanism.

The polyethylene (B3416737) glycol (PEG) spacer is integral to the linker's function and confers several advantageous properties to the final conjugate.[9][10]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the linker and any hydrophobic molecules attached to it.[10]

-

Reduced Steric Hindrance: The flexible and extended nature of the four-unit PEG chain provides spatial separation between the two conjugated molecules, minimizing potential steric clashes that could impair their biological activity.[11]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic size of a molecule, which can reduce renal clearance and prolong its circulation half-life in the body.[9]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on a protein's surface, potentially reducing the likelihood of an immune response.[9][10]

The terminal carboxylic acid provides the second handle for conjugation. By itself, it is not highly reactive towards amines. Therefore, it must first be "activated" to convert the hydroxyl group into a better leaving group. A common method is to use carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step process forms a semi-stable NHS ester, which then readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or an N-terminus) under mild conditions to form a stable amide bond.

Quantitative Data for Reaction Monitoring

The progress of the thiol-disulfide exchange reaction can be conveniently quantified by measuring the absorbance of the released pyridine-2-thione byproduct. This allows for precise determination of the degree of conjugation.

| Parameter | Value | Conditions | Reference |

| Analyte | Pyridine-2-thione | - | [6] |

| Wavelength (λmax) | 343 nm | pH 7-8 | [6],[7] |

| Molar Extinction Coefficient (ε) | 8,080 M⁻¹cm⁻¹ | pH 7-8 | [6] |

Table 1: Spectrophotometric data for monitoring the thiol-disulfide exchange reaction.

General Experimental Protocol

This section outlines a generalized, two-part protocol for conjugating an amine-containing molecule (Molecule A, e.g., a drug) to a thiol-containing biomolecule (Molecule B, e.g., a protein) using this compound.

Materials:

-

This compound

-

Molecule A (with a primary amine)

-

Molecule B (with at least one free thiol)

-

Activation Reagents: EDC and Sulfo-NHS

-

Buffers: MES or PBS buffer (pH 6.0) for activation; Phosphate buffer (pH 7.2-7.5) for conjugation.

-

Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer.

-

Reducing Agent (optional, for exposing protein thiols): Dithiothreitol (DTT) or TCEP.

-

Purification: Size-exclusion chromatography (SEC) or dialysis columns.

Caption: General workflow for heterobifunctional conjugation.

-

Dissolve Linker: Dissolve this compound in an appropriate organic solvent (like DMSO or DMF) and then dilute into an aqueous activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Activate: Add a 5 to 10-fold molar excess of both EDC and Sulfo-NHS to the linker solution. Incubate for 15-30 minutes at room temperature.

-

Conjugate: Add the amine-containing Molecule A to the activated linker solution. The molar ratio will depend on the specific molecules but a 2 to 5-fold excess of the activated linker over Molecule A is a common starting point.

-

React: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quench (Optional): The reaction can be quenched by adding hydroxylamine or Tris buffer to consume any unreacted NHS-ester.

-

Purification: Remove excess linker and byproducts. This can be achieved via dialysis, size-exclusion chromatography, or HPLC, depending on the nature of Molecule A.

-

Prepare Thiol-Molecule B: If Molecule B is a protein with existing disulfide bonds (like an antibody), a partial reduction may be necessary to generate free thiols. This can be done by incubating the protein with a mild reducing agent like TCEP or DTT, followed by removal of the reducing agent.

-

Buffer Exchange: Ensure Molecule B is in a suitable reaction buffer, typically phosphate-buffered saline (PBS) at pH 7.2-7.5. Avoid buffers containing thiols.

-

Conjugation: Add the purified Linker-Molecule A conjugate from Part A to the solution of Thiol-Molecule B. A molar excess of the linker-conjugate (e.g., 5-20 fold) is typically used.

-

React & Monitor: Let the reaction proceed for 1-2 hours at room temperature. Monitor the formation of the pyridine-2-thione byproduct by measuring the absorbance of the reaction mixture at 343 nm.

-

Purification: Once the reaction is complete, purify the final conjugate (B-S-S-Linker-A) from unreacted components using a suitable method like size-exclusion chromatography (SEC).

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that provides a robust methodology for conjugating distinct molecules. Its mechanism relies on two well-characterized reactions: a specific thiol-disulfide exchange and a flexible amine coupling via its activated carboxylic acid. The integrated PEG spacer further enhances the properties of the resulting bioconjugate. This combination of features makes it an indispensable tool for researchers in drug development, diagnostics, and materials science, enabling the construction of precisely engineered molecular systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker to connect therapeutic payloads, imaging agents, or other molecules to biologics like antibodies and proteins is a critical determinant of the final conjugate's success. Among the diverse arsenal (B13267) of available linkers, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the PEG4 moiety consisting of four ethylene (B1197577) glycol units, has emerged as a cornerstone technology.[1] Its defined molecular weight, inherent hydrophilicity, and flexible nature provide a powerful combination of properties that address fundamental challenges in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptide conjugates.[1][2] This technical guide provides a comprehensive overview of the core functions of the PEG4 spacer, supported by quantitative data and detailed experimental protocols.

Core Functions and Strategic Advantages of the PEG4 Spacer

The integration of a PEG4 spacer into a bioconjugate's design offers a multitude of advantages that significantly enhance its physicochemical and pharmacological properties.

Enhanced Hydrophilicity and Solubility: A primary challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[3] This poor water solubility can lead to aggregation, which not only complicates manufacturing and formulation but also diminishes efficacy and can trigger an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer effectively increase the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its handling and stability.[1][4]

Reduced Immunogenicity and Enhanced Stability: The PEG4 spacer can form a protective hydration shell around the bioconjugate.[1] This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesirable immune response.[5][6] Furthermore, this hydration layer can offer protection against enzymatic degradation, thereby enhancing the stability of the conjugate in biological fluids.[1][7]

Improved Pharmacokinetics: By augmenting hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][3] This often translates to increased exposure of the therapeutic agent at the target site and a consequently improved therapeutic index.[1] The presence of a PEG spacer generally leads to slower plasma clearance and an increased overall exposure (Area Under the Curve - AUC).[3]

Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer, approximately 1.4 nm, provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for preserving the biological activity of the protein or antibody by preventing the payload from sterically hindering its binding to its target.[2][8] It also ensures that the payload remains accessible to its target once the bioconjugate has reached its destination.[1] Research has shown that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of conjugated antibodies by alleviating steric hindrance.[2]

Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While PEG4 often provides a favorable balance of properties, the ideal length is context-dependent. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate parameters.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties

| Bioconjugate | PEG Spacer Length | Key Finding |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to the PEG8 counterpart. |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation when compared to the PEG2 linker. |

| Anti-FGFR1 Peptibody-vcMMAE | PEG4 | Resulted in a conjugate with slightly weaker binding affinity (Kd = 110 nM) compared to the unconjugated peptibody, potentially due to steric hindrance. |

| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG4 | Showed a clearance rate of approximately 4.5 mL/kg/day. |

| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG8 | Exhibited a slower clearance rate of around 2.5 mL/kg/day compared to the PEG4 version. |

| Non-binding IgG-MMAE Conjugate (DAR of 8) | PEG12 | Demonstrated the slowest clearance rate in the series at approximately 2.0 mL/kg/day. |

Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity

| Bioconjugate | PEG Spacer Length | IC50 (nM) |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | 1.8 ± 0.2 |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | 1.9 ± 0.2 |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | 2.3 ± 0.3 |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | 3.0 ± 0.4 |

Data suggests that for this particular receptor-ligand interaction, shorter PEG linkers resulted in higher binding affinity (lower IC50).[9]

Table 3: Impact of PEG Spacer Length on In Vivo Uptake

| Bioconjugate | PEG Spacer Length | Key Finding |

| Radiolabeled Ligand | PEG4 | Showed an approximate tenfold reduction in kidney uptake compared to a non-PEGylated analog. |

| Radiolabeled Ligand | PEG8 | Demonstrated an approximate fivefold reduction in kidney uptake, which was a lesser effect than that observed with PEG4. |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. |

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz illustrate the functional contributions of the PEG4 spacer and its role in common bioconjugation workflows.

Caption: Logical flow of the PEG4 spacer's functional contributions.

Detailed Experimental Protocols

The versatility of the PEG4 spacer is realized through its functionalization with various reactive groups, enabling covalent linkage to different amino acid residues on proteins. The two most prevalent chemistries target the primary amines of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues.

Protocol 1: Conjugation of an Amine-Reactive NHS-Ester-PEG4 Linker

This protocol outlines the procedure for conjugating an N-hydroxysuccinimide (NHS)-ester-functionalized PEG4 linker to the primary amines of a protein, such as an antibody.[1]

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 2-10 mg/mL.

-

NHS-PEG4-Linker (e.g., NHS-PEG4-Payload).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Quenching reagent (optional, e.g., Tris buffer).

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.

-

Linker Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-Linker in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The reaction is typically performed at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to a final concentration of 20-50 mM.

-

Purification: Remove unreacted linker and byproducts by purifying the conjugate using SEC or dialysis.

-

Characterization: Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and assess for aggregation using techniques like SEC and mass spectrometry.

Caption: Workflow for NHS-Ester-PEG4 conjugation to primary amines.

Protocol 2: Conjugation of a Maleimide-Activated PEG4 Linker to Sulfhydryl Groups

This protocol details the conjugation of a maleimide-activated PEG4 linker to the cysteine residues of a protein. This may first require the reduction of existing disulfide bonds to generate free sulfhydryl groups.[1]

Materials:

-

Antibody (or protein) with available free sulfhydryl groups.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Maleimide-PEG4-Linker.

-

Anhydrous DMSO or DMF.

-

Reaction Buffer: Degassed, thiol-free buffer such as PBS with 1 mM EDTA, pH 6.5-7.5.

-

Quenching Reagent: Free cysteine or N-acetylcysteine.

-

Purification system (SEC or dialysis).

Procedure:

-

Antibody Reduction (Optional): If free cysteines are not available, incubate the antibody with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed after reduction (e.g., via a desalting column) before adding the maleimide (B117702) linker.

-

Linker Stock Solution Preparation: Immediately before use, dissolve the Maleimide-PEG4-Linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the (reduced) antibody in the reaction buffer.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching the Reaction: Add a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration to cap any unreacted maleimide groups.

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.

-

Characterization: Analyze the purified conjugate for DAR and aggregation.

Caption: Workflow for Maleimide-PEG4 conjugation to sulfhydryl groups.

Conclusion

The PEG4 spacer, though a seemingly small component, plays a disproportionately significant role in the design and ultimate success of a bioconjugate.[1] By providing a discrete, hydrophilic, and flexible linkage, it effectively addresses many of the fundamental challenges encountered in drug development, including issues of solubility, stability, aggregation, and pharmacokinetics.[1][10] The judicious application of PEG4 technology, guided by the principles and protocols outlined in this guide, offers a robust framework for the creation of next-generation therapeutics and advanced research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to Heterobifunctional Crosslinkers: Core Principles, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These versatile molecules possess two distinct reactive groups, enabling the covalent linkage of two different biomolecules with high specificity and control. This guide provides a comprehensive technical overview of the core principles of heterobifunctional crosslinkers, their applications, detailed experimental protocols, and a summary of their quantitative properties to empower researchers in their scientific endeavors.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are chemical tools designed to connect two different functional groups on proteins, nucleic acids, or other biomolecules.[1][2] Unlike their homobifunctional counterparts, which have identical reactive ends, heterobifunctional reagents feature two different reactive moieties.[3] This key difference allows for sequential, two-step conjugation reactions, which significantly minimizes the formation of undesirable homodimers and polymers.[4]

The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive groups and a spacer arm that connects them. The choice of reactive groups determines which functional groups on the target molecules will be linked, while the spacer arm's length and chemical nature can influence the flexibility, solubility, and cleavability of the resulting conjugate.[5]

Key Advantages of Heterobifunctional Crosslinkers:

-

Controlled Conjugation: The ability to perform a two-step reaction provides precise control over the conjugation process.[6]

-

Reduced Side Products: Minimizes the formation of unwanted homodimers and polymers.[4]

-

Versatility: A wide range of reactive groups allows for the conjugation of diverse biomolecules.[2][7]

-

Specificity: Enables the targeted linkage of specific functional groups.[8]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker is critical for successful bioconjugation and is dictated by factors such as the desired spacer arm length, the specific reactive groups needed, and whether the linkage needs to be cleavable. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |

| SMCC | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | Yes | No |

| Sulfo-SMCC | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 8.3 | No | No | Yes |

| MBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.3 | No | Yes | No |

| Sulfo-MBS | Sulfo-NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.3 | No | No | Yes |

| GMBS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 7.4 | No | Yes | No |

| EMCS | NHS ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 9.4 | No | Yes | No |

| LC-SPDP | NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | 15.7 | Yes (Disulfide) | Yes | No |

| Sulfo-LC-SPDP | Sulfo-NHS ester (Amine-reactive) | Pyridyldithiol (Sulfhydryl-reactive) | 15.7 | Yes (Disulfide) | No | Yes |

| ANB-NOS | NHS ester (Amine-reactive) | Phenyl Azide (Photoreactive) | 9.2 | No | Yes | No |

| Sulfo-SANPAH | Sulfo-NHS ester (Amine-reactive) | Phenyl Azide (Photoreactive) | 18.2 | No | No | Yes |

Signaling Pathway Visualization: The Ubiquitination Cascade

Heterobifunctional crosslinkers are instrumental in studying protein-protein interactions within complex signaling pathways.[2] The ubiquitination pathway, a critical cellular process for protein degradation and signaling, involves a cascade of enzymatic reactions that can be elucidated using crosslinking techniques.[3][9][10]

Caption: The Ubiquitination Cascade.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Formation

A prominent application of heterobifunctional crosslinkers is in the development of Antibody-Drug Conjugates (ADCs).[11] This workflow illustrates the general process of creating an ADC using a heterobifunctional crosslinker like SMCC.[12][13]

Caption: Workflow for Antibody-Drug Conjugate (ADC) Formation.

Detailed Experimental Protocols

Protocol for Two-Step Protein Crosslinking using Sulfo-SMCC

This protocol describes the general procedure for conjugating an amine-containing protein to a sulfhydryl-containing protein using the water-soluble crosslinker Sulfo-SMCC.[1][14][15][16][17][18]

Materials:

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing protein (Protein-SH)

-

Sulfo-SMCC

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

-

Desalting columns

-

Quenching solution (e.g., 1M Tris-HCl, pH 7.5)

Procedure:

-

Preparation of Reagents:

-

Equilibrate the Sulfo-SMCC vial to room temperature before opening to prevent moisture condensation.[1]

-

Prepare a fresh stock solution of Sulfo-SMCC in an appropriate aqueous buffer (e.g., water or 50 mM sodium phosphate) immediately before use.[14]

-

Prepare Protein-NH2 and Protein-SH in the Conjugation Buffer.

-

-

Activation of Amine-Containing Protein:

-

Removal of Excess Crosslinker:

-

Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the crosslinker from reacting with the sulfhydryl groups on the second protein.[19]

-

-

Conjugation to Sulfhydryl-Containing Protein:

-

Immediately combine the maleimide-activated Protein-NH2 with the Protein-SH in a desired molar ratio.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.[15]

-

-

Quenching of Reaction (Optional):

-

To stop the conjugation reaction, a quenching reagent such as a small molecule with a free sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added.

-

-

Analysis of Conjugate:

-

Analyze the conjugation efficiency and the formation of the final conjugate by SDS-PAGE. The crosslinked product will appear as a higher molecular weight band.[19] Further characterization can be performed using techniques like mass spectrometry.

-

Protocol for Co-Immunoprecipitation (Co-IP) of Crosslinked Protein Complexes

This protocol outlines the steps for identifying protein-protein interactions by Co-IP after in vivo crosslinking.[20][21][22]

Materials:

-

Cultured cells

-

Membrane-permeable heterobifunctional crosslinker (e.g., SMCC) or a homobifunctional crosslinker (e.g., DSS)

-

Lysis Buffer (non-amine containing, e.g., PBS-based with protease inhibitors)

-

Primary antibody specific to the protein of interest

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., PBS with a mild detergent)

-

Elution Buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

In Vivo Crosslinking:

-

Wash cultured cells with ice-cold PBS to remove media.

-

Incubate cells with the crosslinking reagent in PBS at a predetermined concentration and time (e.g., 1 mM DSS for 30 minutes at room temperature).

-

Quench the crosslinking reaction by adding a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) and incubate for 15 minutes.

-

Wash the cells again with ice-cold PBS.

-

-

Cell Lysis:

-

Lyse the crosslinked cells using a non-amine containing Lysis Buffer with protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads multiple times with Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the crosslinked protein complexes from the beads using an appropriate Elution Buffer. If using SDS-PAGE sample buffer, the crosslinks can be reversed if a cleavable crosslinker was used.

-

-

Analysis by Western Blot:

Western Blotting Protocol for Crosslinked Proteins

This protocol describes the general procedure for analyzing crosslinked protein samples by Western blot.[23][24][25]

Materials:

-

Crosslinked protein sample

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Transfer Buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Mix the crosslinked protein sample with Laemmli sample buffer. If a reducible cleavable crosslinker was used, the sample can be split and treated with a reducing agent (e.g., DTT or β-mercaptoethanol) to serve as a control.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound secondary antibody.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system. The crosslinked protein complex will appear as a band with a higher molecular weight compared to the non-crosslinked protein.

-

References

- 1. proteochem.com [proteochem.com]

- 2. proteochem.com [proteochem.com]

- 3. Mechanisms and Pathways of Protein Ubiquitination - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Ubiquitination | Signaling Pathways | TargetMol [targetmol.com]

- 10. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Antibody-Drug conjugate Manufacturing Techniques [a3p.org]

- 12. escopharma.com [escopharma.com]

- 13. mycenax.com [mycenax.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. The Journal of Brief Ideas [beta.briefideas.org]

- 21. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. benchchem.com [benchchem.com]

- 24. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using PEG4 Linkers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing linkers containing a four-unit polyethylene (B3416737) glycol (PEG4) spacer. The inclusion of a PEG4 linker in ADC design is a strategic approach to enhance the physicochemical properties of the conjugate, leading to improved stability, solubility, and pharmacokinetic profiles.[1][2][][4][] This document outlines the underlying principles, offers step-by-step experimental procedures for common conjugation strategies, and presents quantitative data to guide the development of next-generation ADCs.

Introduction: The Role of PEG4 Linkers in ADC Development

Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload.[][][6] The linker connecting these two components is a critical determinant of the ADC's overall performance, influencing its stability, efficacy, and safety.[1][][4]

Short-chain polyethylene glycol linkers, particularly PEG4, have gained prominence in ADC design for several key reasons:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility in aqueous environments.[1][2] The hydrophilic nature of the PEG4 linker helps to mitigate this issue by creating a hydration shell around the payload, thereby improving the overall solubility and stability of the ADC.[1][2]

-

Improved Pharmacokinetics: The PEG4 spacer can increase the hydrodynamic volume of the ADC, which can slow renal clearance and extend the plasma half-life of the conjugate.[2] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.

-

Reduced Immunogenicity: The flexible and biocompatible nature of the PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[2][]

-

Steric Hindrance: The PEG4 linker provides a physical spacer between the antibody and the drug payload, which can prevent aggregation and may also facilitate more efficient payload release at the target site.[1]

Quantitative Data Summary

The incorporation of a PEG4 linker can significantly impact the key characteristics of an ADC. The following tables summarize quantitative data related to the effects of PEGylation on ADC properties.

Table 1: Effect of PEG Linker Length on ADC Drug-to-Antibody Ratio (DAR)

| Linker Type | Conjugation Chemistry | Resulting DAR | Reference |

| Non-cleavable with PEG2 spacer | Maleimide | Similar to PEG4 | [7] |

| Non-cleavable with PEG4 spacer | Maleimide | Similar to PEG2 | [7] |

| Non-cleavable with PEG2 spacer | Succinimide/SPAAC | Higher than PEG4 | [7] |

| Non-cleavable with PEG4 spacer | Succinimide/SPAAC | Lower than PEG2 | [7] |

| Cleavable (Val-Cit-PABC) with PEG2 spacer | Not Specified | 3.9 | [7] |

| Cleavable (Val-Cit-PABC) with PEG8 spacer | Not Specified | 2.4 | [7] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

| Cell Line | Linker | IC50 (ng/mL) | Reference |

| Karpas-299 | No PEG | ~10 | [8] |

| Karpas-299 | PEG2 | ~10 | [8] |

| Karpas-299 | PEG4 | ~10 | [8] |

| Karpas-299 | PEG8 | ~10 | [8] |

| Karpas-299 | PEG12 | ~10 | [8] |

| Karpas-299 | PEG24 | ~10 | [8] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the mechanism of action of ADCs is crucial for understanding and optimizing their design. The following diagrams illustrate key workflows and pathways involved in ADC synthesis and function.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate with a PEG4 linker.

Caption: Mechanism of ADC internalization and payload release leading to tumor cell death.

Experimental Protocols

The following section provides detailed protocols for common ADC synthesis strategies involving PEG4 linkers. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and linker chemistries.

Protocol 1: Site-Specific ADC Synthesis via Oxime Ligation

This protocol describes the generation of aldehyde functionalities on the antibody's carbohydrate moieties, followed by conjugation to an aminooxy-functionalized PEG4-drug linker.[9]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

10X Reaction Buffer (e.g., 500 mM sodium phosphate, 1.5 M NaCl, pH 7.0)

-

Sodium periodate (B1199274) (NaIO₄)

-

Ethylene (B1197577) glycol

-

Aminooxy-PEG4-Drug linker (e.g., PEG4-aminooxy-MMAF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., Phosphate buffer, pH 6.5-7.5)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

-

Centrifugal filter units (e.g., 30 kDa or 50 kDa MWCO)

Procedure:

-

Antibody Preparation:

-

Antibody Oxidation to Generate Aldehyde Groups:

-

Prepare a fresh stock solution of sodium periodate (e.g., 100 mM) in deionized water, protecting it from light.[9]

-

Add the sodium periodate stock solution to the antibody solution to a final concentration of 1-15 mM.[9] The optimal concentration should be determined empirically.

-

Incubate the reaction at 4°C in the dark for 30-60 minutes.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.[9]

-

Purify the oxidized antibody from excess reagents using a desalting column or centrifugal filtration, exchanging it into the Conjugation Buffer.

-

-

Conjugation of Aminooxy-PEG4-Drug Linker:

-

Prepare a stock solution of the aminooxy-PEG4-drug linker in anhydrous DMSO.[9]

-

Add the drug-linker stock solution to the oxidized antibody solution. A 5- to 20-fold molar excess of the drug-linker is typically used.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[9]

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from excess drug-linker and other reagents using SEC.[9]

-

Perform a buffer exchange of the purified ADC into a suitable formulation buffer.[9]

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

-

Protocol 2: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a two-step process involving the modification of the antibody with a DBCO-PEG4-NHS ester, followed by a copper-free click chemistry reaction with an azide-functionalized payload.[6][10]

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Azide-functionalized cytotoxic payload

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

-

Purification system (e.g., SEC)

Procedure:

-

Antibody Modification with DBCO-PEG4-NHS Ester:

-

Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO or DMF.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester solution to the antibody solution.[6] The final concentration of the organic solvent should be kept below 10% (v/v).[6]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[11]

-

Quench the reaction by adding the quenching solution to consume unreacted NHS esters.

-

Remove excess, unreacted DBCO-PEG4-NHS ester using a desalting column equilibrated with PBS.[11]

-

-

Payload Conjugation via SPAAC:

-

Purification and Characterization of the ADC:

-

Purify the final ADC conjugate using SEC to remove excess payload-linker.[11]

-

Concentrate the final product using an appropriate molecular weight cutoff centrifugal filter.

-

Characterize the ADC for DAR, purity, and aggregation.

-

Protocol 3: ADC Synthesis via Tetrazine Ligation

This protocol describes the functionalization of an antibody with a Me-Tz-PEG4-COOH linker, followed by a bioorthogonal "click" reaction with a trans-cyclooctene (B1233481) (TCO)-modified payload.[13]

Materials:

-

Monoclonal antibody (mAb) in an amine- and carboxylate-free buffer (e.g., HEPES, pH 7.2-7.5)

-

Me-Tz-PEG4-COOH linker

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1M MES, pH 5.0-6.0)

-

Coupling Buffer (e.g., 1X PBS, pH 7.2-7.5)

-

Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)

-

TCO-modified payload

-

Desalting columns

-

Purification system (e.g., SEC)

Procedure:

-

Antibody Modification with Me-Tz-PEG4 Linker:

-

Activate the Me-Tz-PEG4-COOH by reacting it with EDC and Sulfo-NHS in the Activation Buffer to form the amine-reactive Sulfo-NHS ester.[13]

-

Add the activated Me-Tz-PEG4-Sulfo-NHS ester solution to the antibody solution in the Coupling Buffer.[13]

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction with the Quenching Solution.[13]

-

Purify the tetrazine-modified antibody by buffer exchange into PBS using a desalting column.[13]

-

-

Payload Conjugation via Tetrazine Ligation:

-

Prepare a stock solution of the TCO-modified payload.

-

Add a 1.5- to 3-fold molar excess of the TCO-payload to the tetrazine-modified antibody solution.[14]

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Purification and Characterization of the ADC:

-

Purify the resulting ADC from excess payload using SEC or another suitable purification method.[13]

-

Characterize the final ADC for DAR, purity, and aggregation.

-

Conclusion

The use of PEG4 linkers in the synthesis of antibody-drug conjugates offers a versatile and effective strategy to improve the overall physicochemical and pharmacological properties of these targeted therapeutics.[1] By enhancing hydrophilicity, improving stability, and providing favorable pharmacokinetic characteristics, PEG4 linkers contribute to the development of safer and more efficacious ADCs.[1][2] The protocols provided herein offer a foundation for researchers to design and synthesize novel ADCs, with the understanding that empirical optimization is crucial for achieving the desired product characteristics for each unique antibody-payload combination.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Application Notes and Protocols for Functionalization of Nanoparticles with (2-pyridyldithio)-PEG4 Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the functionalization of nanoparticles with (2-pyridyldithio)-PEG4 acid, a heterobifunctional linker crucial for the development of advanced drug delivery systems and diagnostic tools. The protocols outlined below are applicable to various nanoparticle types, with a focus on gold and iron oxide nanoparticles, and can be adapted for specific research needs.

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve their biocompatibility, stability, and circulation time in vivo. The this compound linker offers a versatile platform for bioconjugation. The carboxylic acid terminus allows for covalent attachment to amine-functionalized nanoparticles via carbodiimide (B86325) chemistry, while the 2-pyridyldithio group enables the stable yet cleavable conjugation of thiol-containing molecules, such as antibodies, peptides, or drugs, through a disulfide bond. This disulfide linkage is particularly advantageous for drug delivery applications, as it can be cleaved in the reducing environment of the intracellular space, leading to targeted cargo release[1][][3].

Key Applications

-

Targeted Drug Delivery: The 2-pyridyldithio terminus can be used to conjugate targeting ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target effects. The cleavable disulfide bond ensures that the therapeutic payload is released within the target cells[1][3].

-

Controlled Release Systems: The redox-responsive nature of the disulfide bond allows for the development of stimuli-responsive drug delivery systems that release their cargo in response to the high glutathione (B108866) (GSH) concentrations found within the cytoplasm of cells[1][3].

-

Biomedical Imaging: By conjugating imaging agents, nanoparticles functionalized with this linker can be used for targeted imaging of specific tissues or cells.

-